REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]2[CH:16]=[C:15]([C:17](OCC)=[O:18])[NH:14][C:11]2=[CH:12][N:13]=1>O1CCCC1>[Cl:7][C:8]1[CH:9]=[C:10]2[CH:16]=[C:15]([CH2:17][OH:18])[NH:14][C:11]2=[CH:12][N:13]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CN1)NC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 0° C. under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the gradual addition of hydrated sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The sodium sulfate was removed by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
to give a yellow filtrate, which
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to a brown solid
|
Type
|
CUSTOM
|
Details
|
After sonication in diethyl ether for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CN1)NC(=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |